N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide
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Description
N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide is a useful research compound. Its molecular formula is C25H21FN2O4 and its molecular weight is 432.451. The purity is usually 95%.
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Scientific Research Applications
Fluorinating Agents
Alkali metal fluorides, such as potassium fluoride and cesium fluoride, have been used in formamide, N-methylformamide, or acetamide as efficient fluorinating agents for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates, demonstrating the relevance of fluorinated compounds in synthetic organic chemistry (E. Fritz-Langhals, 1994).
Synthesis of Novel Compounds
Research into novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown potential anti-inflammatory activity, indicating the therapeutic potential of complex fluorinated acetamide derivatives (K. Sunder, Jayapal Maleraju, 2013).
Potential Therapeutic Applications
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have explored novel potential antipsychotic agents, showing that compounds with fluorinated components can have unique pharmacological profiles without interacting with traditional dopamine receptors, which could suggest similar research avenues for N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide (L D Wise et al., 1987).
Properties
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-28(15-23(29)27-20-9-5-8-19(26)14-20)24(30)17-10-11-21-18(12-17)13-22(32-25(21)31)16-6-3-2-4-7-16/h2-12,14,22H,13,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQMBVRLQGUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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